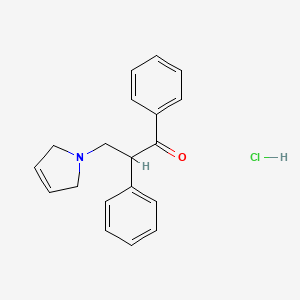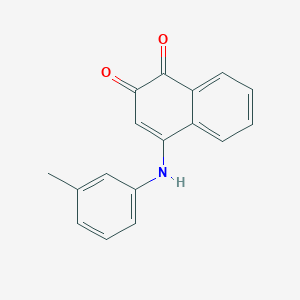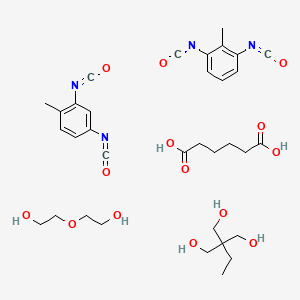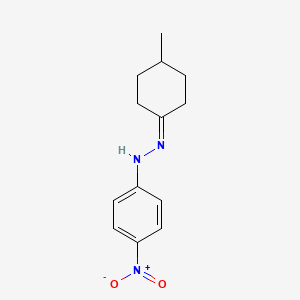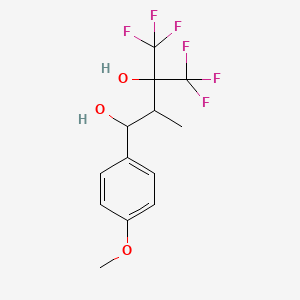
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea is a chemical compound known for its unique structure and properties It contains a silicon atom within its molecular framework, which is relatively uncommon in organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea typically involves the reaction of a silane compound with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in its structure can form stable bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Another silicon-containing compound with similar applications in chemistry and industry.
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt: Used in similar industrial applications but differs in its functional groups and reactivity.
Uniqueness
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea stands out due to its specific combination of functional groups and silicon atom, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .
Propriétés
Numéro CAS |
23779-35-3 |
|---|---|
Formule moléculaire |
C11H28N4O4Si |
Poids moléculaire |
308.45 g/mol |
Nom IUPAC |
2-[2-(3-trimethoxysilylpropylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C11H28N4O4Si/c1-17-20(18-2,19-3)10-4-5-13-6-7-14-8-9-15-11(12)16/h13-14H,4-10H2,1-3H3,(H3,12,15,16) |
Clé InChI |
MHOBYYYFYFFFNC-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNCCNCCNC(=O)N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


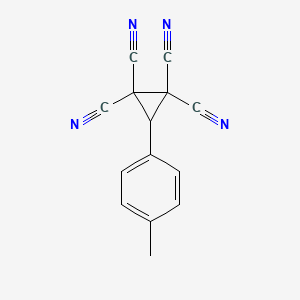
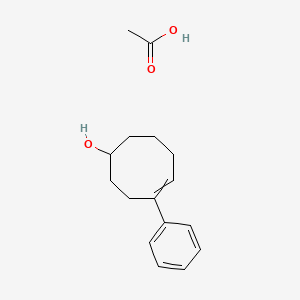
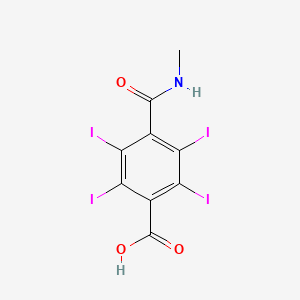
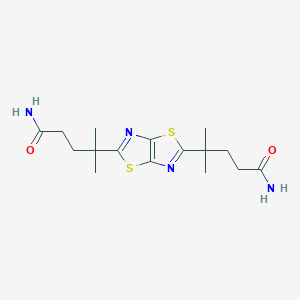
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
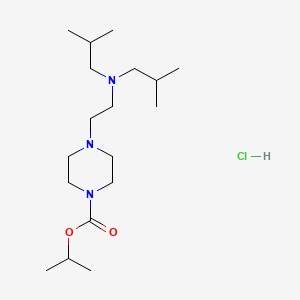
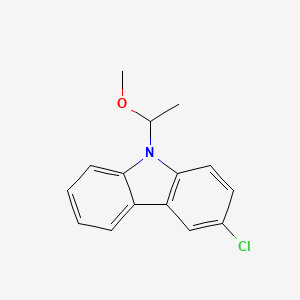
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
